molecular formula C10H11FN2O2 B1628808 5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone CAS No. 1082524-60-4

5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone

Cat. No.: B1628808
CAS No.: 1082524-60-4
M. Wt: 210.2 g/mol
InChI Key: JUPGGIVRZWNEBD-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone is a heterocyclic organic compound that features an oxazolidinone ring substituted with an aminomethyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone typically involves the reaction of 3-fluorobenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the oxazolidinone ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow chemistry allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and fluorophenyl-substituted compounds.

Scientific Research Applications

5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-3-phenyl-2-oxazolidinone: Lacks the fluorine substitution, which may affect its biological activity.

    5-(Aminomethyl)-3-(4-fluorophenyl)-2-oxazolidinone: Similar structure but with the fluorine atom in a different position, potentially altering its reactivity and binding properties.

Uniqueness

The presence of the fluorine atom in the 3-position of the phenyl ring in 5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone can significantly influence its chemical and biological properties, making it unique compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions with biological targets.

Properties

IUPAC Name

5-(aminomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-7-2-1-3-8(4-7)13-6-9(5-12)15-10(13)14/h1-4,9H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPGGIVRZWNEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619876
Record name 5-(Aminomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082524-60-4
Record name 5-(Aminomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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